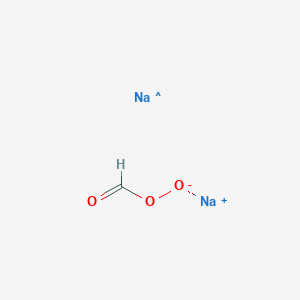
Sodium carbonate anhydrous, 99.8%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium carbonate anhydrous, 99.8%: is a high-purity form of sodium carbonate, commonly known as soda ash or washing soda. It is an inorganic compound with the chemical formula Na₂CO₃. In its anhydrous form, it appears as a white, odorless powder that is hygroscopic, meaning it can absorb moisture from the air. Sodium carbonate is widely used in various industrial applications due to its alkalinity and ability to neutralize acids .
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Solvay Process: The most common industrial method for producing sodium carbonate is the Solvay process. This involves the reaction of sodium chloride (salt), ammonia, and carbon dioxide in water. The key reactions are:
- Formation of ammonium carbonate: (2NH₃ + H₂O + CO₂ → (NH₄)₂CO₃)
- Formation of ammonium bicarbonate: ((NH₄)₂CO₃ + H₂O + CO₂ → 2NH₄HCO₃)
- Precipitation of sodium bicarbonate: (NH₄HCO₃ + NaCl → NH₄Cl + NaHCO₃)
- Conversion to sodium carbonate: (2NaHCO₃ → Na₂CO₃ + CO₂ + H₂O) The sodium bicarbonate is then heated to produce sodium carbonate .
-
Labnac Process: This involves the reaction of sodium hydroxide with carbon dioxide to form sodium carbonate. The reaction is as follows:
- (2NaOH + CO₂ → Na₂CO₃ + H₂O)
-
Dual-process: This combines the Solvay process and the ammonia-soda process to produce sodium carbonate and ammonium chloride as by-products .
Chemical Reactions Analysis
Types of Reactions:
-
Acid-Base Reactions: Sodium carbonate reacts with acids to produce carbon dioxide, water, and a salt. For example:
- (Na₂CO₃ + 2HCl → 2NaCl + H₂O + CO₂)
-
Precipitation Reactions: Sodium carbonate can precipitate insoluble carbonates from solutions containing metal cations. For example:
- (Na₂CO₃ + CaCl₂ → CaCO₃ + 2NaCl)
-
Decomposition: Upon heating, sodium carbonate decomposes to form sodium oxide and carbon dioxide:
- (Na₂CO₃ → Na₂O + CO₂)
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used in reactions with sodium carbonate.
Heat: Decomposition reactions typically require heating to high temperatures.
Major Products:
Carbon Dioxide: Produced in acid-base and decomposition reactions.
Sodium Salts: Such as sodium chloride and sodium sulfate.
Scientific Research Applications
Chemistry:
Buffering Agent: Sodium carbonate is used as a buffering agent in various chemical reactions to maintain stable pH levels.
Electrolyte: It acts as an electrolyte in electrolysis processes due to its good conductivity.
Biology and Medicine:
Antacid: Sodium carbonate is used to neutralize stomach acid and relieve indigestion.
Laboratory Reagent: It is used in biological and biotechnological research for standardizing acids and testing cations.
Industry:
Glass Manufacturing: Sodium carbonate is a key ingredient in the production of glass, where it lowers the melting point of silica.
Water Softening: It is used to remove hardness from water by precipitating calcium and magnesium ions.
Cleaning Agents: Sodium carbonate is a common ingredient in household and industrial cleaning products due to its ability to remove grease and stains.
Mechanism of Action
Alkalinizing Property: When dissolved in water, sodium carbonate forms carbonic acid and sodium hydroxide. The sodium hydroxide acts as a strong base, neutralizing acids and increasing the pH of the solution .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Sodium Bicarbonate (NaHCO₃):
Potassium Carbonate (K₂CO₃): Similar to sodium carbonate but with potassium ions, it is used in soap making and as a drying agent.
Calcium Carbonate (CaCO₃): Found in limestone and marble, it is used in construction and as a dietary calcium supplement.
Uniqueness of Sodium Carbonate:
Properties
Molecular Formula |
CHNa2O3 |
|---|---|
Molecular Weight |
106.996 g/mol |
InChI |
InChI=1S/CH2O3.2Na/c2-1-4-3;;/h1,3H;;/q;;+1/p-1 |
InChI Key |
GZJMHPHIHZTIAC-UHFFFAOYSA-M |
Canonical SMILES |
C(=O)O[O-].[Na].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















